![molecular formula C9H13NO2 B13549437 Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13549437.png)
Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-azabicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with an appropriate amine, followed by esterification. The reaction conditions typically require a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo substitution reactions with electrophiles to form addition products.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various electrophiles under mild conditions.
Major Products
The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylate: Similar structure but different functional groups.
2-Oxabicyclo[3.3.0]oct-7-en-3-one: Contains an oxygen atom instead of nitrogen.
Uniqueness
Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific bicyclic structure and the presence of an ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9(11)10-6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3 |
Clave InChI |
ATDSGTOQBZNMBS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1R,5S)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B13549359.png)
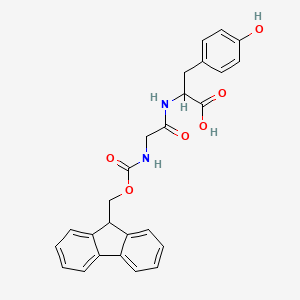
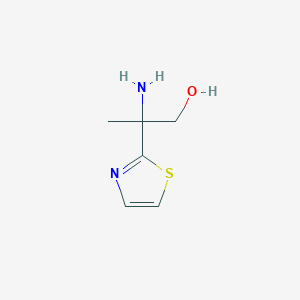


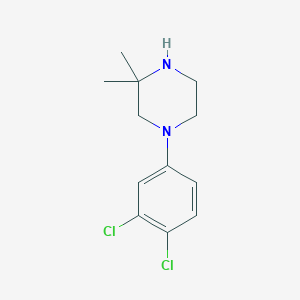
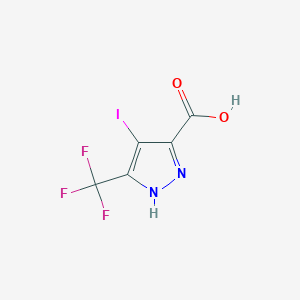
![4-Azidobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13549399.png)
![4-[(2-Fluorophenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13549405.png)

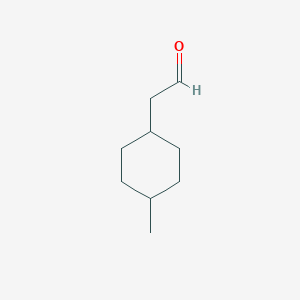
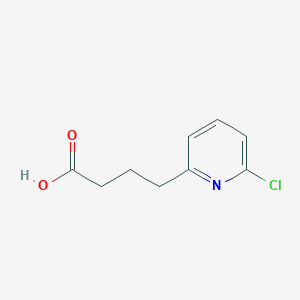
![3-{[4-(3-Pyrrolidinyl)-1-piperidinyl]methyl}pyridine](/img/structure/B13549428.png)
![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B13549430.png)
